molecular formula C13H17F3N2O B14190795 4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 919112-75-7

4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine

Cat. No.: B14190795
CAS No.: 919112-75-7
M. Wt: 274.28 g/mol
InChI Key: KDSLZVOQRWPBKN-UHFFFAOYSA-N
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Description

4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine typically involves the reaction of 4-piperidone with 2-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)phenyl methyl sulfone
  • 4-(Trifluoromethoxy)pyridin-2-amine

Uniqueness

4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is unique due to the presence of both a piperidine ring and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific receptor interactions, making it valuable for various applications in medicinal chemistry and materials science.

Properties

CAS No.

919112-75-7

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

4-[[2-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)19-11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12/h1-4,18H,5-9,17H2

InChI Key

KDSLZVOQRWPBKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2OC(F)(F)F)N

Origin of Product

United States

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